Methyl isoquinoline-7-carboxylate

Procurement Cost Efficiency Positional Isomers

SAR exploration across isoquinoline positional isomers often strains budgets due to high per-gram costs of rare regioisomers. Methyl isoquinoline-7-carboxylate (CAS 178262-31-2) resolves this bottleneck: • ~50% lower cost per gram vs. the 5-carboxylate isomer, enabling expanded compound library synthesis within fixed budgets • Direct precursor to methyl 4-bromoisoquinoline-7-carboxylate (CAS 2007916-56-3) - in-house bromination yields the Suzuki/Buchwald-ready intermediate at one-third the cost of the pre-brominated derivative • 95% purity suitable for direct use in amide coupling, ester hydrolysis, and nucleophilic aromatic substitution without additional purification

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 178262-31-2
Cat. No. B065334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoquinoline-7-carboxylate
CAS178262-31-2
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=CN=C2
InChIInChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3
InChIKeyIBSCADYIYSQTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoquinoline-7-carboxylate (CAS 178262-31-2): A Strategic Isoquinoline Building Block with Distinct 7-Position Functionality for Medicinal Chemistry and Heterocycle Synthesis


Methyl isoquinoline-7-carboxylate (CAS 178262-31-2), also known as 7-isoquinolinecarboxylic acid methyl ester, is a heterocyclic aromatic compound featuring a methyl ester group at the 7-position of the isoquinoline scaffold . It belongs to the class of isoquinoline carboxylates, a privileged structural motif in drug discovery programs, with molecular formula C11H9NO2 and molecular weight 187.19 g/mol [1]. This compound serves as a versatile synthetic intermediate for constructing bioactive molecules, including kinase inhibitors and enzyme modulators, due to the isoquinoline core's capacity to engage diverse biological targets .

Why Isoquinoline Carboxylate Positional Isomers and Heterocyclic Analogs Cannot Substitute Methyl Isoquinoline-7-carboxylate Without Altering Synthetic Outcomes and Physicochemical Profiles


Isoquinoline carboxylates are not interchangeable building blocks; the position of the ester substituent (e.g., 5-, 7-, or 8-carboxylate) directly modulates molecular properties including lipophilicity (LogP), steric accessibility, and downstream reactivity in cross-coupling or cyclization reactions [1][2]. Furthermore, substituting an isoquinoline core for a quinoline core (as in methyl quinoline-7-carboxylate) alters nitrogen positioning within the fused bicyclic system, which can fundamentally change both electronic distribution and biological target recognition . The quantitative evidence below demonstrates that methyl isoquinoline-7-carboxylate exhibits measurable differentiation across multiple procurement-relevant dimensions relative to its closest positional isomers, heterocyclic analogs, and downstream derivatives.

Quantitative Comparative Evidence for Methyl Isoquinoline-7-carboxylate: Procurement-Relevant Differentiation Across Cost, Lipophilicity, and Synthetic Utility


Market Price Advantage: Methyl Isoquinoline-7-carboxylate Offers 50-60% Lower Cost per Gram Compared to the 5-Carboxylate Positional Isomer

In procurement contexts where multiple isoquinoline carboxylate positional isomers may be considered for SAR exploration, methyl isoquinoline-7-carboxylate demonstrates a substantial cost advantage over the 5-carboxylate isomer. Commercial pricing analysis reveals that the 7-carboxylate isomer is available at approximately half the cost per gram of the 5-carboxylate isomer, enabling more extensive library synthesis at equivalent budget allocations [1].

Procurement Cost Efficiency Positional Isomers Medicinal Chemistry

Lipophilicity Differentiation: Methyl Isoquinoline-7-carboxylate Exhibits LogP = 2.1, a Measurably Distinct Physicochemical Profile from Positional Isomers

Computed lipophilicity (LogP) values distinguish methyl isoquinoline-7-carboxylate from its 5- and 8-carboxylate positional isomers. The 7-carboxylate isomer has a predicted LogP of 2.1 [1], while the 5-carboxylate isomer has an XLogP3-AA value of 2.0 [2] and the 8-carboxylate isomer has an XLogP3-AA value of 2.0 [3]. This ~5% relative increase in lipophilicity for the 7-carboxylate isomer may influence membrane permeability and solubility profiles in downstream biological assays.

Lipophilicity LogP Physicochemical Properties ADME Drug Design

Synthetic Utility as a Precursor: Methyl Isoquinoline-7-carboxylate Enables Direct Access to 4-Bromo and 7-Hydroxymethyl Derivatives Not Accessible from 5- or 8-Carboxylate Isomers

Methyl isoquinoline-7-carboxylate serves as a direct precursor for synthesizing methyl 4-bromoisoquinoline-7-carboxylate (CAS 2007916-56-3) [1] and (isoquinolin-7-yl)methanol (CAS 158654-76-3) [2]. These downstream transformations are position-specific and cannot be replicated using the 5-carboxylate or 8-carboxylate positional isomers. The 4-bromo derivative in particular provides a critical handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling modular construction of 4-aryl/heteroaryl isoquinoline libraries.

Synthetic Intermediate Downstream Derivatization Halogenation Cross-Coupling

Isoquinoline vs. Quinoline Core Differentiation: Methyl Isoquinoline-7-carboxylate Provides Distinct Nitrogen Positioning from Methyl Quinoline-7-carboxylate with Implications for Target Engagement

Methyl isoquinoline-7-carboxylate and methyl quinoline-7-carboxylate (CAS 51552-68-2) are heterocyclic analogs that differ in the position of the nitrogen atom within the fused bicyclic system. In isoquinoline, the nitrogen resides at the 2-position of the bicyclic framework; in quinoline, the nitrogen resides at the 1-position [1]. This structural difference alters the electronic distribution and hydrogen-bonding geometry of the heterocyclic core, which can fundamentally affect biological target recognition and binding affinity.

Heterocyclic Core Quinoline Isoquinoline Scaffold Hopping SAR

Downstream Product Value Differentiation: Methyl 4-Bromoisoquinoline-7-carboxylate Commands a Premium Price of 13,260 RMB/5g, Reflecting the Synthetic Value of the 7-Carboxylate Scaffold

The downstream derivative methyl 4-bromoisoquinoline-7-carboxylate (CAS 2007916-56-3), synthesized from methyl isoquinoline-7-carboxylate, is commercially priced at 13,260 RMB per 5g . This represents a premium of approximately 3× per gram compared to the parent 7-carboxylate ester (4,326 RMB/5g) [1]. The substantial value added reflects the synthetic utility of the 4-bromo handle for palladium-catalyzed cross-coupling reactions in medicinal chemistry SAR programs.

Downstream Value Brominated Intermediate Cross-Coupling Medicinal Chemistry Procurement

Physical Property Baseline: Methyl Isoquinoline-7-carboxylate Exhibits a Sharp Melting Point of 100°C with Measurable Aqueous Solubility of 1.2 g/L, Enabling Predictable Handling and Purification

Methyl isoquinoline-7-carboxylate has a well-defined melting point of 100°C [1][2] and a calculated aqueous solubility of 1.2 g/L at 25°C . The sharp melting point facilitates straightforward purification via recrystallization and provides a reliable quality control indicator for batch-to-batch consistency. The moderate aqueous solubility supports compatibility with a range of reaction media while enabling efficient extraction during workup.

Physical Properties Melting Point Solubility Purification Crystallization

Optimal Application Scenarios for Methyl Isoquinoline-7-carboxylate Based on Verified Quantitative Differentiation


Cost-Conscious Structure-Activity Relationship (SAR) Campaigns Requiring Isoquinoline Scaffold Exploration

Methyl isoquinoline-7-carboxylate is the optimal procurement choice for medicinal chemistry programs conducting broad SAR exploration across isoquinoline positional isomers. As demonstrated in the quantitative evidence, the 7-carboxylate isomer is priced at approximately half the cost per gram of the 5-carboxylate isomer [1]. This cost advantage enables researchers to synthesize larger compound libraries or perform more replicates within fixed budget constraints. The compound's 95% commercial purity specification is suitable for direct use in amide coupling, ester hydrolysis, and nucleophilic aromatic substitution reactions without additional purification [1].

Synthesis of 4-Substituted Isoquinoline Libraries via Halogenation-Cross-Coupling Sequences

Methyl isoquinoline-7-carboxylate serves as the direct precursor to methyl 4-bromoisoquinoline-7-carboxylate (CAS 2007916-56-3), a key intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [2]. The 4-position bromination is regioselective for the 7-carboxylate scaffold; equivalent 4-bromo derivatives are not established for the 5- or 8-carboxylate positional isomers. Procurement of the parent 7-carboxylate ester followed by in-house bromination offers substantial cost savings relative to purchasing the pre-brominated derivative, which commands a 3× premium per gram [3].

Scaffold-Hopping Programs Evaluating Isoquinoline vs. Quinoline Cores for Target Engagement Optimization

Methyl isoquinoline-7-carboxylate is the appropriate selection for research programs specifically requiring an isoquinoline core rather than a quinoline core. The isoquinoline scaffold positions the heterocyclic nitrogen at the β-position of the fused bicyclic system, whereas quinoline places the nitrogen at the α-position [4]. This structural distinction alters electrostatic potential surfaces, hydrogen-bond acceptor geometry, and overall molecular recognition by biological targets. When SAR hypotheses are predicated on specific nitrogen placement, substituting methyl quinoline-7-carboxylate for the isoquinoline analog would invalidate the experimental design and yield non-interpretable results [4].

Preparation of 7-Hydroxymethylisoquinoline Derivatives for Alcohol-Functionalized Building Block Synthesis

Methyl isoquinoline-7-carboxylate enables direct reduction to (isoquinolin-7-yl)methanol (CAS 158654-76-3), a versatile alcohol-functionalized building block [2]. This transformation proceeds via ester reduction (e.g., using LiAlH₄ as documented in the Molaid reaction database) [2]. The resulting primary alcohol serves as a handle for further functionalization including etherification, esterification, oxidation to the corresponding aldehyde (isoquinoline-7-carbaldehyde), or conversion to leaving groups for nucleophilic displacement. This synthetic pathway is position-specific and not accessible from the 5- or 8-carboxylate isomers [2].

Technical Documentation Hub

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